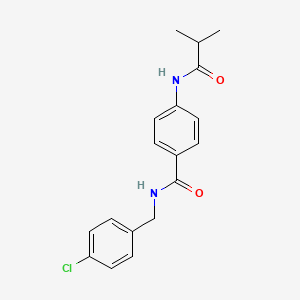![molecular formula C19H20N2O2 B5819469 3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)
3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用機序
The mechanism of action of 3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone involves the inhibition of specific kinases, which are enzymes that play a key role in many cellular signaling pathways. This compound binds to the ATP-binding site of these kinases, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone are diverse and depend on the specific kinase that is being targeted. Some of the effects that have been observed include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses.
実験室実験の利点と制限
One of the main advantages of using 3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its selectivity for certain kinases. This allows researchers to study specific signaling pathways without affecting others. However, one limitation of this compound is that it may not be effective against all kinases, which can limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research involving 3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone. One area of interest is the development of new derivatives that can target different kinases or have improved selectivity. Another potential direction is the use of this compound in combination with other drugs or therapies, to enhance their effectiveness. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, and how it may be used in the treatment of various diseases.
合成法
The synthesis of 3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-(3-isopropylphenoxy)ethylamine with 2-chloro-4,5-dimethoxybenzoic acid, followed by the addition of sodium hydroxide and acetic anhydride. This results in the formation of the final product, 3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone.
科学的研究の応用
3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has been found to be particularly useful in studies of kinase activity, as it can selectively inhibit certain kinases without affecting others.
特性
IUPAC Name |
3-[2-(3-propan-2-ylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)15-6-5-7-16(12-15)23-11-10-21-13-20-18-9-4-3-8-17(18)19(21)22/h3-9,12-14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGPBKDOAFAYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)




![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)

